

Physicochemical Properties of L-Allose Crystals: An In-depth Technical Guide

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Compound of Interest

Compound Name: **L-Allose**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **L-Allose** crystals. The information presented herein is intended to support research, development, and application of this rare monosaccharide in the pharmaceutical and biotechnology sectors. This document details the molecular and crystalline structure, key physical constants, and stability characteristics of **L-Allose**, supported by detailed experimental protocols for their determination.

Introduction to L-Allose

L-Allose, a C3 epimer of L-glucose, is a rare aldohexose that exists as an enantiomer to the more extensively studied D-Allose. As with many rare sugars, the unique stereochemistry of **L-Allose** presents potential for novel applications in drug development and as a functional food ingredient. Understanding the fundamental physicochemical properties of its crystalline form is paramount for its formulation, processing, and storage. While much of the biological research has focused on D-Allose, which has demonstrated anti-cancer, anti-inflammatory, and anti-oxidative properties, the distinct stereoisomerism of **L-Allose** suggests that its biological activities will be unique and warrant dedicated investigation.

Physicochemical Data of L-Allose Crystals

The following tables summarize the key quantitative physicochemical properties of **L-Allose** crystals.

Table 1: General and Molecular Properties of **L-Allose**

Property	Value	Reference
Chemical Formula	$C_6H_{12}O_6$	[1]
Molecular Weight	180.16 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
CAS Number	7635-11-2	[1]

Table 2: Thermodynamic and Physical Properties of **L-Allose** Crystals

Property	Value	Remarks
Melting Point	127-129 °C	For L-Allose. The racemic mixture (β -D,L-allose) has a higher melting point of 181 °C. [3]
Solubility	Very soluble in water; practically insoluble in methanol.	Qualitative description. Quantitative data is not readily available.
Specific Rotation $[\alpha]D^{20}$	$-13.0 \pm 1.0^\circ$ (c=1 in H_2O)	This levorotatory value is characteristic of the L-enantiomer.
Density	1.581 g/cm ³	
Hygroscopicity	Data not available	Given its high solubility in water, it is expected to be hygroscopic.

Table 3: Crystallographic Data for Racemic β -D,L-**Allose**

Parameter	Value	Reference
Crystal System	Monoclinic	
Space Group	P2 ₁ /c	
a	4.98211 (10) Å	
b	12.5624 (3) Å	
c	11.8156 (3) Å	
β	91.1262 (14)°	
Volume	739.36 (3) Å ³	
Z	4	

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of **L-Allose** crystals.

Crystallization of L-Allose

A method for the crystallization of racemic β-D,**L-allose** has been described and can be adapted for **L-Allose**. **L-Allose** can be synthesized from L-psicose using L-ribose isomerase. The purified **L-allose** is then concentrated and crystallized.

Protocol for Crystallization:

- Prepare a supersaturated solution of **L-Allose** in water (e.g., 15 wt%).
- Maintain the solution at a slightly elevated temperature (e.g., 30 °C) to ensure complete dissolution.
- Allow the solution to cool gradually to room temperature (e.g., 25 °C).
- Optionally, introduce a seed crystal to induce crystallization.
- Allow the crystals to grow over a period of several days to weeks.

- Collect the crystals by filtration and wash with a small amount of cold solvent (e.g., ethanol) to remove residual syrup.
- Dry the crystals under vacuum.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid.

Protocol:

- Ensure the **L-Allose** crystal sample is completely dry and finely powdered.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a moderate rate to approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

Protocol:

- Accurately prepare a solution of **L-Allose** in distilled water with a known concentration (c), typically in g/100 mL.

- Calibrate the polarimeter by measuring the optical rotation of the pure solvent (water) and setting this value to zero.
- Rinse and fill the polarimeter sample tube with the **L-Allose** solution, ensuring no air bubbles are present. The standard tube length (l) is 1 dm.
- Place the sample tube in the polarimeter and measure the observed optical rotation (α) at a specified temperature (typically 20 °C) and wavelength (typically the sodium D-line, 589 nm).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$.

Solubility Determination

A standard method for determining the solubility of a crystalline solid involves preparing a saturated solution and quantifying the dissolved solute.

Protocol:

- Add an excess amount of **L-Allose** crystals to a known volume of solvent (e.g., water) in a sealed container.
- Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
- After equilibration, allow any undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.
- Determine the concentration of **L-Allose** in the supernatant using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue.
- Express the solubility in terms of g/100 mL or other suitable units.

Hygroscopicity Assessment (Gravimetric Vapor Sorption)

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Gravimetric vapor sorption (GVS) is a standard method for its quantitative assessment.

Protocol:

- Place a known mass of the dry **L-Allose** crystal sample into the microbalance of a GVS instrument.
- Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) at a controlled temperature (e.g., 25 °C) until a stable weight is achieved.
- Expose the sample to a series of increasing RH levels (e.g., from 10% to 90% in 10% increments), allowing the sample to reach mass equilibrium at each step.
- Subsequently, expose the sample to a series of decreasing RH levels to assess desorption behavior.
- The change in mass at each RH step is recorded, and a sorption-desorption isotherm is generated.
- The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).

Biological Activity and Signaling Pathways: A Comparative Perspective

To date, there is a significant lack of research on the specific biological activities and associated signaling pathways of **L-Allose**. However, its enantiomer, D-Allose, has been the subject of numerous studies and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidative properties. These effects are often mediated through specific molecular interactions, highlighting the critical role of stereochemistry in biological systems.

The known signaling pathways affected by D-Allose include:

- Inhibition of Cancer Cell Growth: D-Allose has been shown to inhibit the growth of various cancer cell lines. This is thought to occur, in part, through the upregulation of thioredoxin-

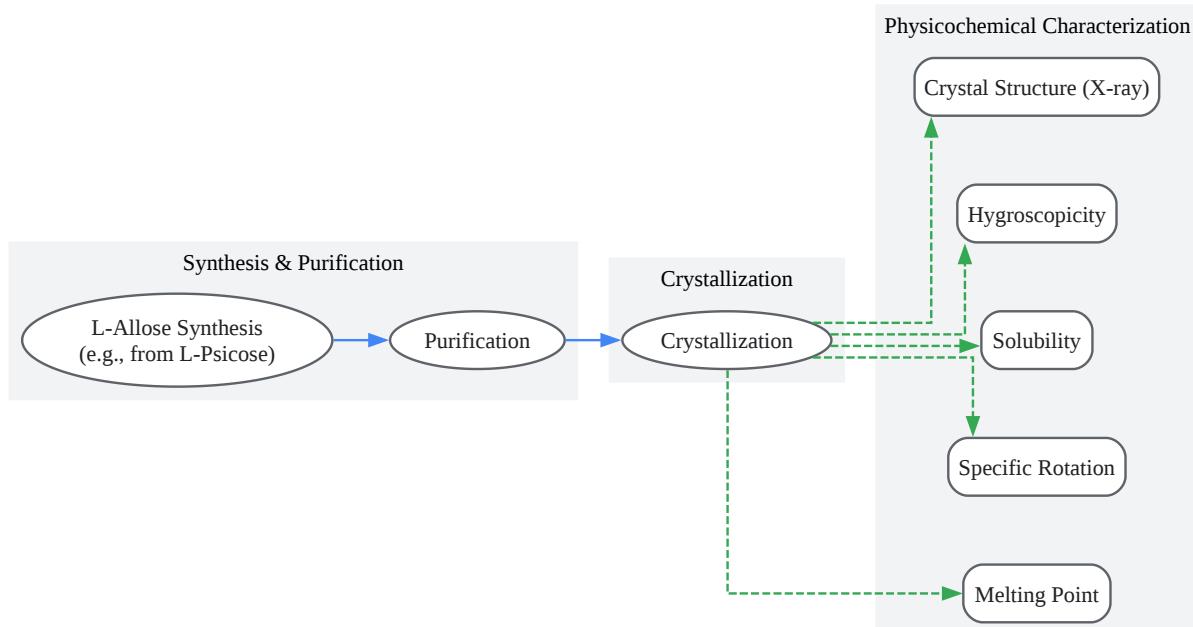
interacting protein (TXNIP), which in turn can suppress the glucose transporter GLUT1, leading to reduced glucose uptake by cancer cells.

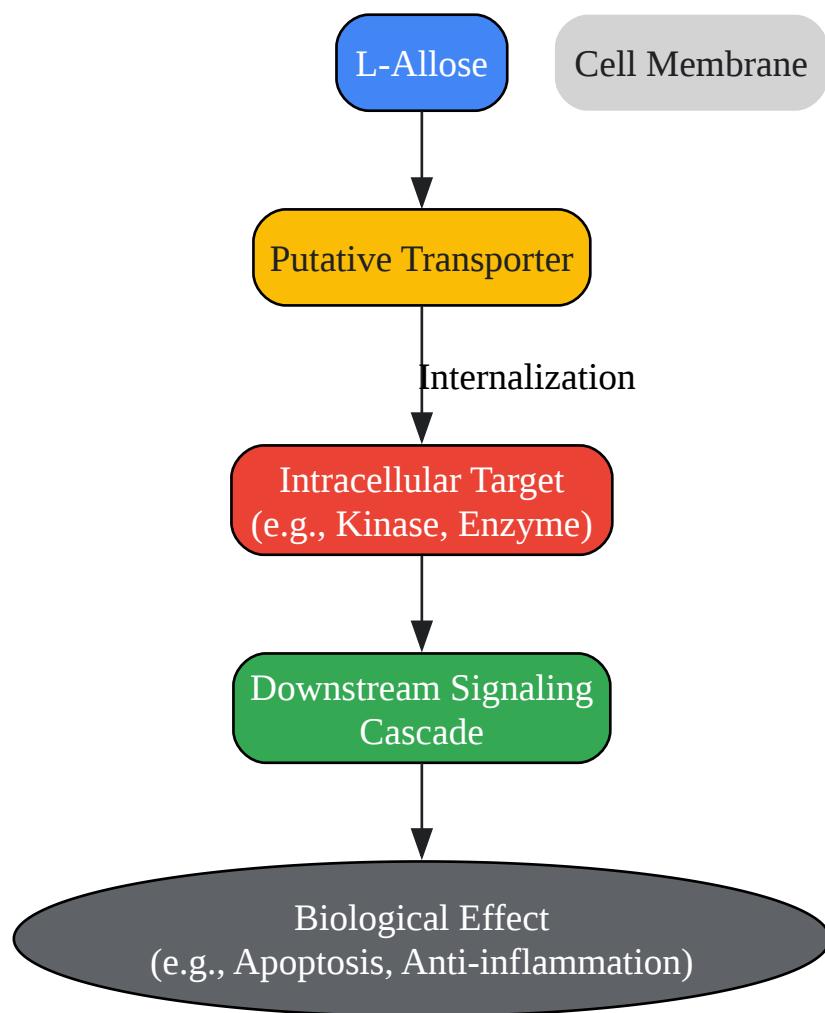
- **Modulation of Oxidative Stress:** D-Allose has demonstrated anti-oxidative effects, potentially by competing with glucose and thereby reducing the production of reactive oxygen species (ROS) in mitochondria.
- **Autophagy Induction:** In some cancer cells, D-Allose has been observed to induce autophagy, a cellular self-degradation process.

Given the stereospecific nature of enzyme active sites and cellular receptors, it is highly probable that **L-Allose** will exhibit distinct biological activities from its D-enantiomer. The signaling pathways affected by D-Allose serve as a valuable starting point for investigating the potential therapeutic effects of **L-Allose**.

Visualizations

Experimental Workflow for Physicochemical Characterization





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